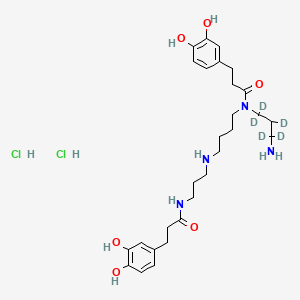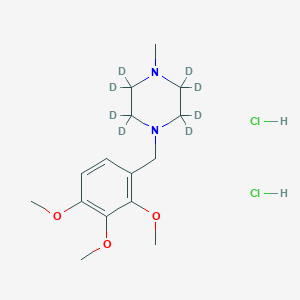
N-Methyl trimetazidine-d8 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl trimetazidine-d8 (dihydrochloride) is a deuterated form of N-Methyl trimetazidine, a compound used primarily in scientific research. The deuterium labeling (d8) is used to trace the compound in various biochemical and pharmacological studies. The molecular formula of N-Methyl trimetazidine-d8 (dihydrochloride) is C15H18D8Cl2N2O3, and it has a molecular weight of 361.33 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl trimetazidine-d8 (dihydrochloride) involves the deuteration of N-Methyl trimetazidineThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of N-Methyl trimetazidine-d8 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
N-Methyl trimetazidine-d8 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
科学研究应用
N-Methyl trimetazidine-d8 (dihydrochloride) is widely used in scientific research due to its deuterium labeling, which allows for precise tracking in biochemical and pharmacological studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to understand biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to trace drug metabolism and distribution.
Industry: Applied in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of N-Methyl trimetazidine-d8 (dihydrochloride) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit fatty acid oxidation, thereby promoting glucose oxidation. This shift in metabolic pathways helps to reduce the production of acidic metabolites, which can exacerbate ischemic conditions .
相似化合物的比较
Similar Compounds
Similar compounds to N-Methyl trimetazidine-d8 (dihydrochloride) include:
Trimetazidine: The non-deuterated form used in the treatment of angina pectoris.
N-Nitroso Trimetazidine-D8: Another deuterated derivative used in research.
Uniqueness
N-Methyl trimetazidine-d8 (dihydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various studies. This makes it particularly valuable in research applications where accurate tracing of the compound is essential .
属性
分子式 |
C15H26Cl2N2O3 |
|---|---|
分子量 |
361.3 g/mol |
IUPAC 名称 |
2,2,3,3,5,5,6,6-octadeuterio-1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C15H24N2O3.2ClH/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3;;/h5-6H,7-11H2,1-4H3;2*1H/i7D2,8D2,9D2,10D2;; |
InChI 键 |
PXMIANPUSWGLQA-VVWBXAJLSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])[2H].Cl.Cl |
规范 SMILES |
CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


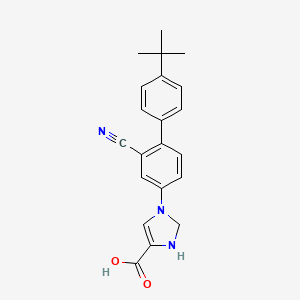
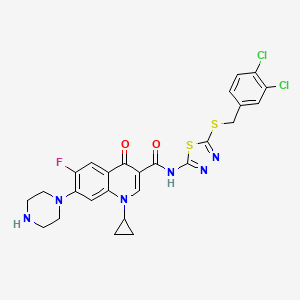
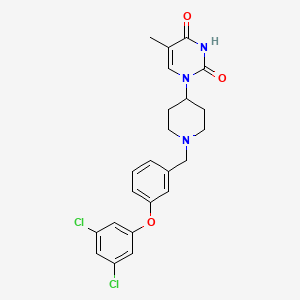
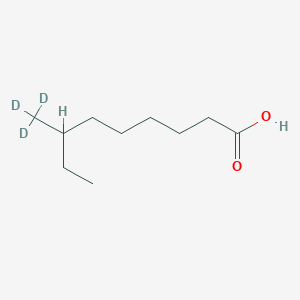
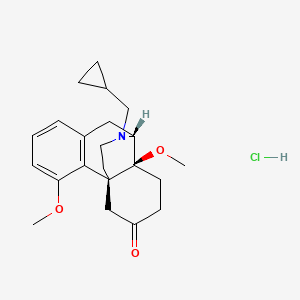

![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)

![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)

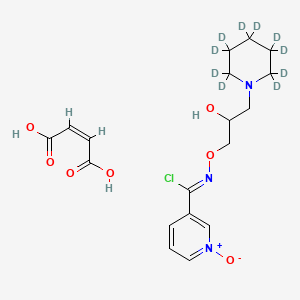
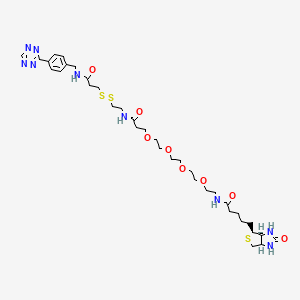
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
